![molecular formula C13H19NO B411794 2-methyl-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B411794.png)
2-methyl-N-[(4-methylphenyl)methyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[(4-methylphenyl)methyl]butanamide is an organic compound with the molecular formula C13H19NO It is a derivative of butanamide, where the butyl group is substituted with a 2-methyl group and the nitrogen atom is bonded to a 4-methylbenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(4-methylphenyl)methyl]butanamide typically involves the reaction of 2-methylbutanoyl chloride with 4-methylbenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-N-[(4-methylphenyl)methyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted amides or other functionalized derivatives.
Applications De Recherche Scientifique
2-methyl-N-[(4-methylphenyl)methyl]butanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-methyl-N-[(4-methylphenyl)methyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-methyl-N-[(4-methylphenyl)methyl]butanamide can be compared with other similar compounds, such as:
N-benzylbutanamide: Lacks the methyl groups on the butyl and benzyl moieties.
2-methyl-N-benzylbutanamide: Lacks the methyl group on the benzyl moiety.
N-(4-methylbenzyl)butanamide: Lacks the methyl group on the butyl moiety.
The presence of the methyl groups in this compound can influence its chemical reactivity, biological activity, and physical properties, making it unique compared to its analogs.
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.3g/mol |
Nom IUPAC |
2-methyl-N-[(4-methylphenyl)methyl]butanamide |
InChI |
InChI=1S/C13H19NO/c1-4-11(3)13(15)14-9-12-7-5-10(2)6-8-12/h5-8,11H,4,9H2,1-3H3,(H,14,15) |
Clé InChI |
KXMWLEIYHAUXFA-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)NCC1=CC=C(C=C1)C |
SMILES canonique |
CCC(C)C(=O)NCC1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



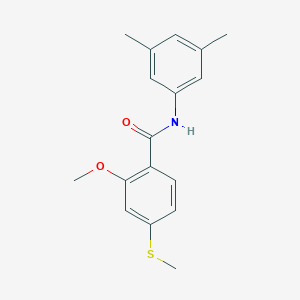

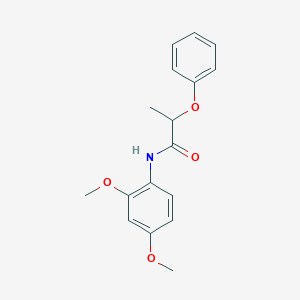
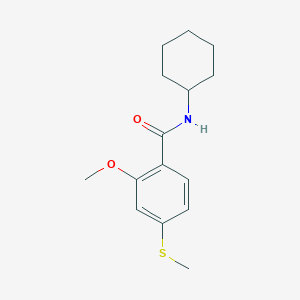
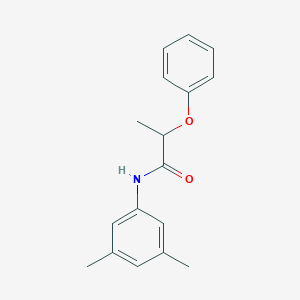

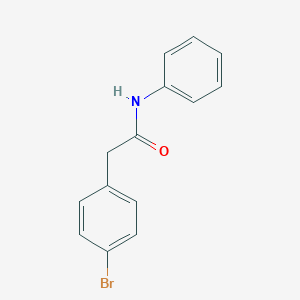
![Dimethyl 5-[(2-phenylbutanoyl)amino]isophthalate](/img/structure/B411725.png)
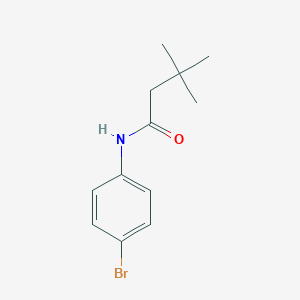
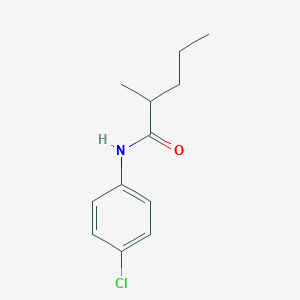
![Dimethyl 5-[(2-methylbutanoyl)amino]isophthalate](/img/structure/B411729.png)
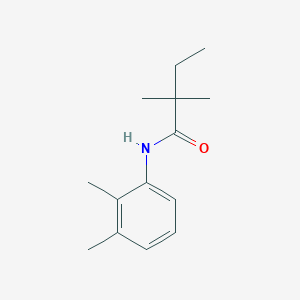
![N-[4-(butan-2-yl)phenyl]-3,3-dimethylbutanamide](/img/structure/B411734.png)
